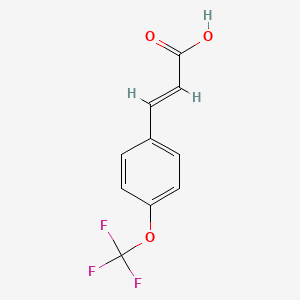

4-(Trifluoromethoxy)cinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYVTJANWYBGPW-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783-13-1 | |

| Record name | 4-(Trifluoromethoxy)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview and Contextualization of 4 Trifluoromethoxy Cinnamic Acid in Academic Chemical Research

Historical Trajectories of Cinnamic Acid Derivatives in Scholarly Chemical Investigations

Cinnamic acid and its derivatives have a rich history in chemical and pharmaceutical research. jocpr.comresearchgate.net These compounds are naturally occurring substances found in a variety of plants, fruits, and vegetables, and have long been recognized for their diverse biological activities. jocpr.comthepharmajournal.com In biological systems, cinnamic acid serves as a crucial intermediate in the shikimate and phenylpropanoid pathways, which are responsible for the biosynthesis of numerous essential compounds, including alkaloids, aromatic amino acids, and flavonoids. jocpr.comthepharmajournal.commdpi.com

The inherent versatility of the cinnamic acid scaffold, characterized by a benzene (B151609) ring, an alkene double bond, and a carboxylic acid group, allows for a wide range of structural modifications. nih.gov This has enabled researchers to synthesize a vast library of derivatives with enhanced or novel pharmacological properties. Historically, research has focused on the antioxidant, antimicrobial, anti-inflammatory, and anticancer activities of these compounds. researchgate.netnih.govscience.gov The presence of different substituents on the phenyl ring has been shown to significantly influence the biological efficacy of these derivatives. nih.gov For instance, the addition of hydroxyl or methoxy (B1213986) groups can lead to potent insulin-releasing or hepatoprotective agents. jocpr.com The ease of synthesis, often through classic organic reactions like the Perkin reaction, has further contributed to their widespread investigation. thepharmajournal.com

The Pervasive Role of Fluorine and Fluoroalkyl Groups in Contemporary Organic Chemistry

The introduction of fluorine and fluoroalkyl groups into organic molecules has become a cornerstone of modern chemical design, particularly in the pharmaceutical and materials science industries. numberanalytics.comwiley.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds. numberanalytics.comnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which often leads to enhanced thermal and metabolic stability of fluorinated molecules. nih.govalfa-chemistry.com

The incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, acidity, and binding affinity to biological targets. wiley.commdpi.com For example, replacing hydrogen with fluorine can block metabolic pathways, thereby increasing a drug's half-life. researchgate.net The trifluoromethyl group (-CF3) is a particularly common substituent used to enhance the efficacy of pharmaceuticals by modifying their electronic and steric properties. wikipedia.org This strategic use of fluorine has led to the development of numerous successful drugs, agrochemicals, and advanced materials. alfa-chemistry.comscilit.com

Specific Significance of the Trifluoromethoxy Moiety in Advanced Chemical Scaffolds

The trifluoromethoxy group (-OCF3) has gained considerable attention in recent years as a valuable substituent in the design of advanced chemical scaffolds. mdpi.comwikipedia.org This functional group is often considered a more lipophilic bioisostere of a methoxy group, and its incorporation can significantly impact a molecule's properties. researchgate.net The trifluoromethoxy group is known for its strong electron-withdrawing nature and its ability to enhance metabolic stability. mdpi.com

The unique combination of electronic effects and lipophilicity conferred by the -OCF3 group can lead to improved membrane permeability and bioavailability of drug candidates. mdpi.com Despite its desirable properties, the introduction of the trifluoromethoxy group into organic molecules can be challenging due to the instability of the corresponding trifluoromethoxide anion. researchgate.net Nevertheless, the pursuit of novel and efficient methods for trifluoromethoxylation remains an active area of research, highlighting the strategic importance of this moiety in modern chemistry. researchgate.netscilit.com

Current State of Research on Cinnamic Acid Analogues with Fluorinated Substituents

The convergence of cinnamic acid chemistry with the strategic incorporation of fluorine has led to the investigation of fluorinated cinnamic acid analogues. Research has shown that the introduction of fluorine at specific positions on the cinnamic acid ring can enhance biological activities. For instance, fluorinated derivatives have demonstrated improved antiplasmodial activity. nih.gov This area of research leverages the well-established biological relevance of the cinnamic acid scaffold and the unique properties imparted by fluorine to create novel compounds with potentially superior performance.

Identified Research Gaps and Prospective Avenues for 4-(Trifluoromethoxy)cinnamic Acid

While the individual components of this compound—the cinnamic acid core and the trifluoromethoxy group—are well-studied, the specific combination present in this molecule offers unique research opportunities. A significant portion of the existing research on fluorinated cinnamic acids has focused on the direct substitution of fluorine or trifluoromethyl groups onto the aromatic ring. The investigation into the effects of the trifluoromethoxy group, with its distinct electronic and steric properties, remains a less explored area.

Future research could focus on several key areas:

Synthesis and Derivatization: Developing more efficient and versatile synthetic routes to this compound and its derivatives will be crucial for broader investigations.

Biological Screening: A comprehensive evaluation of its biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties, is warranted.

Structure-Activity Relationship (SAR) Studies: Systematic studies to understand how the trifluoromethoxy group at the para-position influences the molecule's interaction with biological targets will be essential for rational drug design.

Materials Science Applications: Exploring the potential of this compound and its polymers in materials science, for example, in the development of novel fluorinated polymers with specific optical or electronic properties.

Strategic Importance in Interdisciplinary Chemical Science

The study of this compound holds strategic importance due to its potential to bridge various sub-disciplines of chemistry. Its synthesis and reactivity are of interest to synthetic organic chemists. Its potential biological activities place it firmly in the realm of medicinal chemistry and chemical biology. Furthermore, the presence of the fluorinated group makes it a candidate for investigation in materials science. The insights gained from studying this molecule could contribute to the development of new pharmaceuticals, agrochemicals, and functional materials, underscoring its role as a valuable building block in interdisciplinary chemical research.

Synthetic Methodologies for 4 Trifluoromethoxy Cinnamic Acid and Its Structural Analogues

Retrosynthetic Analysis of 4-(Trifluoromethoxy)cinnamic Acid

Retrosynthetic analysis of this compound reveals two principal disconnection points. The most common approach involves disconnecting the carbon-carbon double bond of the propenoic acid side chain. This leads back to 4-(trifluoromethoxy)benzaldehyde (B1346576) and a two-carbon component, such as malonic acid or an acetate (B1210297) equivalent. This strategy is advantageous as it utilizes well-established olefination and condensation reactions.

A second, less direct, disconnection can be made at the aryl-oxygen bond of the trifluoromethoxy group. This approach would start from a precursor such as 4-hydroxycinnamic acid or its corresponding ester, followed by a trifluoromethoxylation step. The viability of this route is highly dependent on the development and functional group tolerance of trifluoromethoxylation reagents.

The first strategy, starting from 4-(trifluoromethoxy)benzaldehyde, is generally more prevalent due to the commercial availability of the starting aldehyde and the robustness of the subsequent condensation or olefination reactions.

Established Synthetic Pathways to Cinnamic Acid Core Structures

The formation of the cinnamic acid core is a fundamental transformation in organic synthesis, with several classical and modern methods available.

The Perkin reaction , discovered by William Henry Perkin, is a classic method for synthesizing cinnamic acids. wikipedia.org It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid, which acts as a base catalyst. iitk.ac.inbyjus.com For the synthesis of this compound, this would involve the reaction of 4-(trifluoromethoxy)benzaldehyde with acetic anhydride and sodium acetate. uns.ac.idstuba.sk The reaction proceeds through an aldol-type condensation, where the enolate of the anhydride adds to the aldehyde, followed by dehydration to yield the α,β-unsaturated acid. byjus.com While historically significant, the Perkin reaction often requires high temperatures and long reaction times. uns.ac.id

A more widely used and generally milder alternative is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) or piperidine. bepls.comsemanticscholar.org The initial condensation product, a substituted malonic acid, readily undergoes decarboxylation upon heating to afford the cinnamic acid derivative. nih.gov The Doebner modification of the Knoevenagel condensation specifically refers to the use of malonic acid in pyridine. semanticscholar.orgacs.org This method is highly efficient for generating a wide array of substituted cinnamic acids from the corresponding benzaldehydes. researchgate.net Green chemistry approaches have been developed using water as a solvent and catalysts like tetrabutylammonium (B224687) bromide to make the process more environmentally friendly. semanticscholar.org

The Heck reaction provides a powerful and versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of cinnamic acid derivatives. matthey.com This palladium-catalyzed reaction couples an aryl halide or triflate with an alkene in the presence of a base. organic-chemistry.org To synthesize this compound, 4-(trifluoromethoxy)iodobenzene or 4-(trifluoromethoxy)bromobenzene would be coupled with acrylic acid or one of its esters (e.g., sodium acrylate (B77674) or ethyl acrylate). asianpubs.orggctlc.org The reaction generally exhibits high trans-selectivity, yielding the desired E-alkene isomer. organic-chemistry.org

Significant progress has been made in developing heterogeneous catalysts, such as palladium on carbon, and aqueous reaction conditions to improve the sustainability and ease of catalyst separation. matthey.comasianpubs.org The use of N-heterocyclic carbene (NHC) palladium catalysts has also been shown to be effective in mediating these cross-coupling reactions. ajol.info

The Wittig reaction is a cornerstone of alkene synthesis, reacting a carbonyl compound with a phosphorus ylide. masterorganicchemistry.com To form a cinnamic acid derivative, an appropriately substituted benzaldehyde (B42025) is treated with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane. acs.org The use of stabilized ylides generally favors the formation of the (E)-alkene, which is the desired isomer for trans-cinnamic acids. organic-chemistry.org A subsequent hydrolysis step is required to convert the resulting cinnamate (B1238496) ester into the final carboxylic acid. One-pot olefination-hydrolysis procedures have been developed to streamline this process. researchgate.netresearchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. wikipedia.org These phosphonate reagents are generally more nucleophilic than the corresponding ylides and offer several advantages, including the straightforward removal of the water-soluble phosphate (B84403) byproduct and typically excellent E-selectivity for the alkene product. organic-chemistry.orguta.edu The reaction involves the deprotonation of a phosphonate ester (e.g., triethyl phosphonoacetate) with a base, followed by reaction with an aldehyde, such as 4-(trifluoromethoxy)benzaldehyde. For base-sensitive substrates, milder conditions using bases like potassium carbonate with 18-crown-6 (B118740) have been developed. conicet.gov.ar

Introduction Strategies for the Trifluoromethoxy Group

The trifluoromethoxy (OCF₃) group is a valuable substituent in medicinal and agrochemical chemistry, known for enhancing metabolic stability and lipophilicity. nih.gov Its installation, however, can be challenging.

Electrophilic trifluoromethoxylation is a developing area of research focused on the direct introduction of the OCF₃ group onto nucleophilic substrates. This contrasts with electrophilic trifluoromethylation, which introduces a CF₃ group and for which numerous stable reagents exist, such as Togni's and Umemoto's reagents. nih.govbeilstein-journals.orgnih.gov

The development of analogous electrophilic "OCF₃⁺" sources has been more complex. Early methods for creating aryl trifluoromethyl ethers involved harsh conditions, such as the reaction of phenols with carbon tetrachloride and hydrogen fluoride (B91410). nih.govbeilstein-journals.org More recent advances have focused on developing milder and more functional-group-tolerant reagents. For instance, hypervalent iodine reagents have been explored for this purpose. Togni and coworkers have developed hypervalent iodosulfoximine reagents that can act as trifluoromethyl sources, and research is ongoing to adapt such systems for trifluoromethoxylation. rsc.orgchemrevlett.com Umemoto and coworkers reported that O-(trifluoromethyl)dibenzofuranium salts can be used for the O-trifluoromethylation of phenols in the presence of a base. chemrevlett.com

These electrophilic methods could potentially be applied to a precursor like 4-hydroxycinnamic acid or its ester to install the trifluoromethoxy group directly. However, the substrate scope and compatibility with the acrylic acid moiety must be carefully considered.

Nucleophilic Trifluoromethoxylation Methodologies

The introduction of the trifluoromethoxy (-OCF₃) group onto an aromatic ring is a significant challenge in synthetic chemistry due to the poor nucleophilicity and instability of the trifluoromethoxide anion. nih.gov However, several methodologies have been developed to achieve nucleophilic trifluoromethoxylation of aryl precursors.

One prominent strategy involves the use of reagents that can generate a trifluoromethoxide anion or a synthetic equivalent. For instance, (E)-O-trifluoromethyl-benzaldoximes (TFBO) have been developed as effective trifluoromethoxylation reagents. In the presence of a base, TFBO can release the CF₃O⁻ species, which can then react with suitable electrophiles. nih.gov While this method has been demonstrated for alkyl halides, its application to aryl systems remains an area of interest.

Copper-catalyzed reactions have also emerged as a viable route for the trifluoromethoxylation of aryl halides. These methods often employ a copper(I) source, a suitable ligand such as phenanthroline, and a trifluoromethylating agent like trifluoromethyltrimethylsilane (CF₃SiMe₃) in the presence of a fluoride source. acs.org The mechanism is believed to involve the formation of a copper-trifluoromethoxide complex that facilitates the substitution on the aryl halide. Computational studies suggest that varying the nucleophilic trifluoromethylating agent can significantly impact the reaction's success, particularly for less reactive aryl bromides and chlorides. acs.org

Another approach is the silver-mediated trifluoromethoxylation of aryl nucleophiles like arylstannanes and arylboronic acids. nih.govacs.org These reactions provide a pathway to aryl trifluoromethyl ethers, which are precursors to compounds like this compound.

Alternative Precursor-Based Routes to Trifluoromethoxy Aryl Systems

Instead of direct trifluoromethoxylation, alternative strategies often involve the synthesis of an aryl precursor that already contains the trifluoromethoxy group, which is then elaborated to the final cinnamic acid structure.

A common and practical approach is the modification of phenols. Phenols can be converted to their corresponding aryl trifluoromethyl ethers through a two-step process. nih.govacs.org This typically involves the formation of an intermediate, such as an aryl xanthate, which is then treated with a fluorinating agent to yield the trifluoromethoxy arene. nih.govacs.org For example, phenols can react with an imidazolium (B1220033) methylthiocarbonothioyl salt to form a xanthate, which is subsequently treated with a reagent like XtalFluor-E in the presence of an activator to produce the aryl trifluoromethyl ether. nih.govacs.org This method is advantageous as it uses readily available phenol (B47542) starting materials and avoids some of the harsher reagents required for direct trifluoromethoxylation. nih.govacs.org

Another route involves the transformation of existing functional groups on the benzene (B151609) ring. For instance, aryl chlorothionoformates can be chlorinated to form trichloromethyl aryl ethers, which are then fluorinated to yield the desired trifluoromethyl aryl ethers. nih.gov A simplified one-pot version of this chlorination/fluorination sequence has been developed where a phenol is heated with tetrachloromethane and anhydrous hydrogen fluoride in the presence of a boron trifluoride catalyst. nih.gov

Once a key intermediate like 4-(trifluoromethoxy)benzaldehyde or a 4-(trifluoromethoxy)halobenzene is synthesized, it can be converted to this compound using standard organic reactions such as the Heck, Knoevenagel, or Perkin reactions.

Synthesis of Positional and Substituted this compound Analogues

Synthesis of Halogenated Derivatives (e.g., 3-Chloro-4-(trifluoromethoxy)cinnamic acid)

The synthesis of halogenated derivatives, such as 3-chloro-4-(trifluoromethoxy)cinnamic acid, typically starts with a correspondingly substituted precursor. A plausible synthetic pathway would begin with the synthesis of 3-chloro-4-(trifluoromethoxy)aniline (B1304661) or 3-chloro-4-(trifluoromethoxy)benzaldehyde (B31543).

One potential route to the aniline (B41778) precursor starts from 3-chloro-4-nitrophenol. This compound can be reduced to 4-amino-3-chlorophenol (B108459) using reagents like iron powder in acetic acid. chemicalbook.com The resulting aminophenol can then be converted to 3-chloro-4-(trifluoromethoxy)aniline. This aniline derivative can then undergo a diazotization reaction followed by a palladium-catalyzed Heck-type reaction with acrylic acid to yield 3-chloro-4-(trifluoromethoxy)cinnamic acid. matthey.com

Alternatively, if 3-chloro-4-(trifluoromethoxy)benzaldehyde is available, it can be condensed with malonic acid in a Knoevenagel-Doebner condensation to directly form the desired cinnamic acid. researchgate.netbepls.comacs.org This reaction is often catalyzed by a weak base like pyridine or triethylamine. rsc.org

The following table summarizes a potential reaction sequence for the synthesis of 3-chloro-4-(trifluoromethoxy)cinnamic acid.

Table 1: Plausible Synthetic Route for 3-Chloro-4-(trifluoromethoxy)cinnamic acid| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3-Chloro-4-nitrophenol | Fe, Acetic Acid, Ethanol, 80°C | 4-Amino-3-chlorophenol | Nitro Reduction |

| 2 | 4-Amino-3-chlorophenol | Reagents for trifluoromethoxylation (e.g., via xanthate) | 3-Chloro-4-(trifluoromethoxy)aniline | Trifluoromethoxylation |

| 3 | 3-Chloro-4-(trifluoromethoxy)aniline | 1. NaNO₂, HCl (Diazotization) 2. Acrylic acid, Pd catalyst (Heck Reaction) | 3-Chloro-4-(trifluoromethoxy)cinnamic acid | Sandmeyer/Heck Reaction |

Synthesis of Alkyl and Aryl Substituted Derivatives (e.g., 2-Methyl-4-(trifluoromethoxy)cinnamic acid)

The synthesis of alkyl or aryl substituted analogues follows a similar logic, starting from an appropriately substituted precursor. For the synthesis of 2-methyl-4-(trifluoromethoxy)cinnamic acid, the key intermediate is 2-methyl-4-(trifluoromethoxy)benzaldehyde. This aldehyde is commercially available. frontierspecialtychemicals.comsynquestlabs.com

The most direct route to 2-methyl-4-(trifluoromethoxy)cinnamic acid from the corresponding aldehyde is the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with malonic acid, typically in the presence of a basic catalyst such as pyridine and piperidine, or a greener alternative like DABCO. researchgate.netrsc.org The reaction initially forms a dicarboxylic acid intermediate which then undergoes decarboxylation upon heating to yield the final cinnamic acid product.

The general reaction is as follows: 2-Methyl-4-(trifluoromethoxy)benzaldehyde + Malonic Acid → (in the presence of a base) → 2-Methyl-4-(trifluoromethoxy)cinnamic acid + H₂O + CO₂

Stereoselective Synthesis of (E)- and (Z)-Isomers

Cinnamic acids can exist as two geometric isomers, (E) and (Z), at the carbon-carbon double bond. nih.gov Most standard synthetic methods, such as the Perkin and Knoevenagel-Doebner condensations, are thermodynamically controlled and predominantly yield the more stable (E)-isomer. researchgate.net

To achieve stereoselective synthesis of the less stable (Z)-isomer, specific synthetic strategies are required. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis, and its modifications can provide access to either isomer. The Still-Gennari olefination, a modification of the HWE reaction, is particularly effective for the synthesis of (Z)-alkenes. ic.ac.uknumberanalytics.comthieme-connect.comresearchgate.netresearchgate.net This reaction utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate, and strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) at low temperatures (e.g., -78 °C). numberanalytics.com These conditions favor the kinetic product, leading to high (Z)-selectivity. numberanalytics.comresearchgate.netresearchgate.net

Another approach for synthesizing (Z)-isomers involves the debrominative decarboxylation of the corresponding anti-2,3-dibromo-3-arylpropanoic acids. researchgate.netsharif.edu This method has been shown to produce (Z)-β-bromostyrenes with high stereoselectivity. researchgate.netsharif.edu

Separation of the (E) and (Z) isomers can often be achieved by chromatographic techniques, and their distinct stereochemistry can be confirmed by ¹H NMR spectroscopy, where the coupling constant (J-value) for the vinylic protons is typically larger for the (E)-isomer (~16 Hz) compared to the (Z)-isomer (~12 Hz).

Advanced Synthetic Techniques and Green Chemistry Considerations in Production

Modern synthetic chemistry emphasizes the use of advanced techniques and green chemistry principles to improve efficiency, reduce waste, and enhance safety. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique for accelerating organic reactions. niscair.res.inresearchgate.netbanglajol.infomdpi.comresearchgate.net In the context of synthesizing cinnamic acid derivatives, microwave-assisted Knoevenagel condensations have been shown to dramatically reduce reaction times from hours to minutes or even seconds, while often providing excellent yields. niscair.res.inresearchgate.netbanglajol.inforesearchgate.net These reactions can frequently be performed under solvent-free conditions, further enhancing their green credentials. researchgate.netbanglajol.infomdpi.comresearchgate.net

Green Catalysts and Solvents: The development of environmentally benign catalysts and the use of greener solvents are central to sustainable chemistry.

Catalysts: For Heck reactions, which are valuable for forming the cinnamic acid backbone, research has focused on developing highly active and recyclable palladium catalysts. nih.govmatthey.comfrontiersin.orgrsc.orgasianpubs.orgresearchgate.net This includes using heterogeneous catalysts like palladium on carbon (Pd/C) or encapsulated catalysts that can be easily separated from the reaction mixture and reused. nih.govfrontiersin.orgrsc.org For Knoevenagel condensations, traditional bases like pyridine are being replaced with less toxic and more environmentally friendly alternatives such as urea (B33335), DABCO, or even natural catalysts like starfruit juice. researchgate.netrsc.orgbanglajol.inforesearchgate.net

Solvents: There is a significant drive to replace hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and Knoevenagel condensations have been successfully performed in aqueous media. semanticscholar.org Other green solvents like glycerol (B35011) and the bio-based solvent Cyrene have also been effectively employed in Heck reactions. rsc.org Biphasic systems, where the product is in an organic phase and the catalyst remains in an aqueous phase, facilitate easy separation and catalyst recycling. asianpubs.orgresearchgate.net

The following table compares conventional and green approaches for the Knoevenagel condensation.

Table 2: Comparison of Conventional vs. Green Knoevenagel Condensation| Parameter | Conventional Method | Green Method |

|---|---|---|

| Catalyst | Pyridine, Piperidine (often in excess) | Urea, DABCO, Hydroxyapatite, Triethylamine |

| Solvent | Pyridine, Toluene, DMF | Water, Ethanol, Solvent-free |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Room temperature |

| Reaction Time | Several hours | Seconds to minutes |

| Work-up | Often requires extraction with organic solvents | Simple filtration, washing with water |

By integrating these advanced techniques and green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally sustainable.

Catalytic Approaches in C-C and C-O Bond Formation

The construction of this compound and its analogues relies heavily on catalytic reactions to form key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. The primary C-C bond-forming step is the creation of the propenoic acid side chain attached to the phenyl ring.

One of the most fundamental and widely used methods for synthesizing cinnamic acids is the Knoevenagel Condensation . rsc.org This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. rsc.orgatlantis-press.com For the synthesis of this compound, this would involve the reaction of 4-(trifluoromethoxy)benzaldehyde with malonic acid. Various amine bases can be used to catalyze this transformation, with the choice of catalyst and solvent affecting reaction time and yield. rsc.org An advantage of the Knoevenagel-Doebner modification is that decarboxylation often occurs in situ when pyridine is used as the solvent. thepharmajournal.com Greener approaches have been developed using catalysts like tetrabutylammonium bromide (TBAB) in water or under solvent-free microwave irradiation to produce cinnamic acids in excellent yields. thepharmajournal.com

| Catalyst/Base | Solvent | Key Features | Source(s) |

|---|---|---|---|

| Piperidine/Pyridine | Pyridine | Classic Doebner modification; promotes in-situ decarboxylation. | thepharmajournal.com |

| Triethylamine | Toluene | A less carcinogenic alternative to pyridine. | rsc.org |

| Boron Tribromide/4-DMAP | N-Methyl-2-pyrolidinone (NMP) | Allows direct synthesis from aliphatic carboxylic acids instead of anhydrides. | nih.gov |

| Tetrabutylammonium Bromide (TBAB)/K₂CO₃ | Water (Microwave) | Eco-friendly procedure with high purity and excellent yield. | thepharmajournal.com |

| Polyphosphate Ester (PPE) | Solvent-Free (Microwave) | Effective reaction mediator, though may require longer reaction times. | thepharmajournal.com |

Another powerful catalytic C-C bond-forming method is the Heck Reaction . thepharmajournal.com This palladium-catalyzed reaction couples an aryl halide with an alkene. For instance, 4-(trifluoromethoxy)iodobenzene could be coupled with acrylic acid or its esters, using a palladium catalyst system, to form the cinnamic acid backbone. This method is highly versatile and tolerates a wide range of functional groups.

The formation of the crucial C-O bond in the trifluoromethoxy group (–OCF₃) is typically achieved during the synthesis of the benzaldehyde precursor. While various methods exist for trifluoromethoxylation, photocatalytic radical coupling strategies have emerged for creating selective C-O bonds, which can be applied to the synthesis of perfluoroalkoxylated aromatic compounds.

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the large-scale and efficient production of fine chemicals, continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency. azolifesciences.com This technology utilizes a system of pumps, tubes, and reactors to allow for a continuous stream of reagents to be mixed and reacted. azolifesciences.com

The principles of flow chemistry have been successfully applied to the synthesis of cinnamic acid derivatives, demonstrating its potential for the scalable production of compounds like this compound. For example, a continuous flow mechanochemistry process has been used for the amidation of cinnamic acids, with the capacity to produce products on a 100-gram scale with high yields. nih.gov Similarly, enzymatic reactions in continuous-flow microreactors have been employed to synthesize cinnamamides from methyl cinnamates, showcasing another green and efficient approach. mdpi.com

These flow-based systems can be adapted for the core Knoevenagel condensation or Heck reactions. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can optimize the synthesis, potentially leading to higher yields and purities while minimizing waste and reducing the need for downstream purification. azolifesciences.comnih.gov The development of such a process for this compound would be a significant step towards its efficient industrial manufacturing.

Photochemical and Electrochemical Synthetic Transformations

Light and electricity offer unique and powerful ways to drive chemical reactions, often providing access to molecular structures that are difficult to obtain through conventional thermal methods.

Photochemical transformations are particularly relevant to cinnamic acids due to the reactivity of their carbon-carbon double bond. A prominent photochemical reaction is the [2+2] cycloaddition, where UV irradiation induces the dimerization of two cinnamic acid molecules to form a cyclobutane (B1203170) ring. This reaction can lead to various stereoisomers, known as truxinic or truxillic acids. The stereochemical outcome can be controlled by performing the reaction in the solid state or by using templates that pre-organize the reactant molecules.

Electrochemical methods provide an alternative means of generating reactive species for synthesis. In the context of fluorinated cinnamic acids, electrochemical decarboxylative trifluoromethylation has been explored. nih.gov This process involves the oxidation of a cinnamic acid derivative at an anode, leading to decarboxylation and the formation of a radical intermediate. This intermediate can then be trapped by a trifluoromethyl radical (•CF₃), often generated from a source like the Langlois reagent (CF₃SO₂Na), to yield β-(trifluoromethyl)styrenes. nih.govnih.gov While this specific reaction results in a structural isomer of a hydrogenated version of the target molecule, it demonstrates the utility of electrochemistry in forming C-CF₃ bonds in related systems. Reoptimization of the electrochemical conditions can reduce the required amount of reagents, making the process more efficient.

| Reaction Type | Key Reagents | Product Type | Key Features | Source(s) |

|---|---|---|---|---|

| Decarboxylative Trifluoromethylation | Cinnamic acid derivative, Langlois reagent (CF₃SO₂Na) | β-(Trifluoromethyl)styrene | Forms a C-CF₃ bond; avoids harsh chemical oxidants. | nih.govnih.gov |

Chemical Reactivity and Mechanistic Studies of 4 Trifluoromethoxy Cinnamic Acid

Reactivity of the Cinnamic Acid Alkene Moiety

The carbon-carbon double bond in the acrylic acid side chain is a primary site of reactivity, susceptible to addition and functionalization reactions. The electronic nature of this alkene is significantly influenced by the phenyl ring, which is substituted with the strongly electron-withdrawing trifluoromethoxy group. This substitution renders the double bond relatively electron-poor, affecting its reactivity towards electrophiles, radicals, and in cycloaddition reactions.

Electrophilic Addition Reactions

While specific studies on the electrophilic addition to 4-(trifluoromethoxy)cinnamic acid are not extensively detailed in the reviewed literature, the expected reactivity can be inferred from its electronic structure. The trifluoromethoxy group at the para position of the phenyl ring, combined with the carboxylic acid group, withdraws electron density from the alkene. This deactivation makes the double bond less nucleophilic than in simple styrenes, and therefore less reactive towards electrophiles. Reactions such as halogenation or hydrohalogenation would likely require harsher conditions or strong activation of the electrophile compared to cinnamic acids bearing electron-donating groups.

Cycloaddition Reactions

Cinnamic acids and their derivatives are well-known to participate in photochemical [2+2] cycloaddition reactions, leading to the formation of cyclobutane (B1203170) rings. These reactions are valuable for synthesizing complex molecular architectures. Research has demonstrated that cinnamic acid derivatives can undergo template-directed photochemical heterodimerization reactions. For instance, a derivative of 4-(trifluoromethyl)cinnamic acid (a closely related compound) has been successfully reacted with 4-methoxyphenyl cinnamate (B1238496) in a solid-state [2+2] cycloaddition. thieme-connect.combilkent.edu.tr

In a typical procedure, diesters of different cinnamic acids are irradiated with a medium-pressure mercury lamp, leading to the formation of unsymmetrical cyclobutane products with high diastereoselectivity. The reaction's success with an electron-deficient cinnamic acid derivative highlights the broad applicability of this method for creating complex cyclobutanes. thieme-connect.com

Table 1: Representative Photochemical [2+2] Cycloaddition

| Reactants | Reaction Type | Conditions | Product Type | Yield |

|---|

This table illustrates a reaction analogous to what would be expected for this compound, based on data for a similar trifluoromethyl-substituted compound. thieme-connect.com

Radical Functionalization

The alkene moiety of cinnamic acid derivatives is also amenable to radical-mediated reactions. A notable example is the metal-free, room temperature decarboxylative sulfono-functionalization of cinnamic acids with arylsulfonyl hydrazides. This method provides a regio- and stereoselective route to (E)-vinyl sulfones. organic-chemistry.org The proposed mechanism involves the generation of a sulfonyl radical, which adds to the cinnamic acid double bond. This is followed by an iodine-catalyzed decarboxylation to yield the final product. The reaction's tolerance for various functional groups suggests its applicability to this compound. organic-chemistry.org

Another powerful technique is the iron-catalyzed radical-dual-difunctionalization and trifluoromethylative decarboxylation. This process couples two different alkenes, such as a substituted cinnamic acid and allylbenzene, with a trifluoromethyl source. The mechanism proceeds through a radical pathway where a trifluoromethyl radical is generated, adds to one alkene, and the resulting radical intermediate adds to the second alkene (the cinnamic acid), followed by oxidative decarboxylation. nih.gov

Table 2: Radical-Dual-Difunctionalization of a Cinnamic Acid Derivative

| Substrates | Catalyst | Oxidant | Solvent | Product | Yield |

|---|

This table shows a general reaction scheme for substituted cinnamic acids, demonstrating a viable pathway for the radical functionalization of this compound. nih.gov

Aromatic Reactivity and Substitution Patterns

The benzene (B151609) ring of this compound is the second major site of reactivity. The trifluoromethoxy (-OCF₃) group profoundly influences the outcome of aromatic substitution reactions through a combination of inductive and resonance effects.

Influence of the Trifluoromethoxy Group on Electrophilic Aromatic Substitution

The trifluoromethoxy group is a powerful deactivating group in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This deactivation stems from the strong electron-withdrawing inductive effect (-I) of the highly electronegative fluorine atoms, which reduces the electron density of the aromatic ring, making it less attractive to electrophiles. libretexts.org

Despite its deactivating nature, the -OCF₃ group is an ortho, para-director. This directing effect is due to the resonance effect (+R) of the oxygen atom, which has lone pairs of electrons that can be donated to the aromatic ring. This donation stabilizes the cationic intermediate (the sigma complex) formed during the attack of the electrophile, particularly when the attack occurs at the ortho or para positions.

Summary of -OCF₃ Group Effects in SEAr:

Reactivity: Deactivating (reaction is slower than with benzene).

Directing Effect: Ortho, para-directing.

Primary Cause of Deactivation: Strong inductive electron withdrawal (-I effect).

Primary Cause of Directing Effect: Resonance stabilization of the carbocation intermediate by oxygen's lone pairs (+R effect).

Nucleophilic Aromatic Substitution with Activated Ring Systems

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally unfavorable for electron-rich aromatic systems like benzene. However, it can proceed if the ring is sufficiently activated by the presence of strong electron-withdrawing groups, particularly when they are positioned ortho or para to a good leaving group (such as a halide). wikipedia.org

These electron-withdrawing groups are essential because they stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. wikipedia.org The trifluoromethoxy group is considered a moderately electron-withdrawing substituent. While it deactivates the ring towards electrophilic attack, its ability to activate a ring towards nucleophilic attack is less pronounced than that of groups like nitro (-NO₂) or cyano (-CN).

For SNAr to occur on a ring containing a trifluoromethoxy group, the presence of a good leaving group and often additional, more powerful electron-withdrawing groups would be necessary to sufficiently lower the energy of the Meisenheimer complex. For example, in polyfluoroarenes, where multiple fluorine atoms act as both leaving groups and strong deactivators, SNAr reactions can proceed. The reaction of octafluorotoluene with phenothiazine, for instance, results in selective substitution at the para position relative to the trifluoromethyl group, demonstrating the feasibility of SNAr on highly deactivated rings. nih.gov

Carboxylic Acid Functional Group Transformations of Cinnamic Acids

The carboxylic acid moiety of the cinnamic acid framework is amenable to a variety of standard organic transformations. The reactivity of this group is influenced by the electronic nature of substituents on the phenyl ring. The 4-(trifluoromethoxy) group is a potent electron-withdrawing group, which would increase the electrophilicity of the carboxyl carbon, potentially accelerating nucleophilic acyl substitution reactions.

Esterification and Amidation Reactions

Esterification and amidation are fundamental transformations of the carboxylic acid group, proceeding via nucleophilic acyl substitution. For cinnamic acid and its derivatives, these reactions are routinely employed to synthesize a wide range of esters and amides, many with significant biological activities.

Esterification: Cinnamic acid derivatives are commonly converted to their corresponding esters through several established methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid), is a widely used technique. uns.ac.idsapub.org The reaction is reversible, and equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed. uns.ac.id Another common method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). researchgate.netnih.gov This method is often preferred for its mild reaction conditions.

Amidation: The synthesis of cinnamamides is achieved by coupling the carboxylic acid with a primary or secondary amine. Direct amidation is often facilitated by coupling agents that activate the carboxylic acid. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC, are frequently used, sometimes with additives like DMAP or N-hydroxysuccinimide to improve efficiency and suppress side reactions. nih.govmdpi.comanalis.com.my Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine. nih.gov Titanium tetrafluoride (TiF4) has also been reported as an effective catalyst for the direct amidation of carboxylic acids. researchgate.net

The table below summarizes general conditions for these reactions on the cinnamic acid scaffold.

| Reaction | Reagents and Conditions | Typical Yield (%) |

| Fischer Esterification | Alcohol (e.g., Ethanol, Methanol), H₂SO₄ (cat.), Reflux | 85-95% |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.), CH₂Cl₂ | High |

| Carbodiimide Amidation | Amine, EDC or DCC, THF or DCM, 60°C | ~93% |

| Acyl Chloride Amidation | 1. SOCl₂ or (COCl)₂; 2. Amine, Base | High |

Data compiled from studies on cinnamic acid and its various derivatives. uns.ac.idanalis.com.my

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group of cinnamic acids can be reduced to the corresponding primary alcohol, cinnamyl alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The reaction proceeds via the complete reduction of the carboxyl group. It is important to note that such powerful hydrides will also reduce the conjugated alkene, leading to a saturated alcohol unless specific, milder reagents or protection strategies are employed.

Decarboxylation: Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). For α,β-unsaturated carboxylic acids like cinnamic acid, this reaction typically requires elevated temperatures or the presence of a catalyst to proceed. nih.gov Studies on various substituted cinnamic acids using a ruthenium sawhorse catalyst have shown that electron-donating groups (like methoxy) facilitate the reaction, while electron-withdrawing groups (like trifluoromethyl) can have a different effect on the reaction rate and activation energy. tandfonline.com This process is a key method for synthesizing styrenes from cinnamic acids. tandfonline.com Decarboxylative functionalization can also be achieved under metal-free conditions, for instance, using hypervalent iodine reagents, to form various C–C and C–heteroatom bonds.

Investigating Reaction Mechanisms through Kinetic and Spectroscopic Analyses

Mechanistic studies on cinnamic acid derivatives often employ kinetic and spectroscopic methods to understand the reaction pathways, identify intermediates, and characterize transition states. While no such studies exist specifically for this compound, the principles can be understood from research on related molecules.

Transition State Characterization

The characterization of transition states is often achieved through a combination of kinetic studies and computational chemistry. For reactions involving substituted cinnamic acids, Hammett plots are a valuable tool. By measuring the reaction rates for a series of derivatives with substituents of varying electronic properties at the para position, a linear free-energy relationship can be established.

For example, in the oxidation of substituted cinnamic acids by hexacyanoferrate(III), a Hammett plot yielded a ρ (rho) value of -4.0. This large negative value indicates the buildup of significant positive charge in the transition state, suggesting a mechanism involving the formation of a cationic intermediate. Computational methods, such as Density Functional Theory (DFT), are also used to model reaction pathways and calculate the energies of reactants, intermediates, and transition states, providing theoretical insight into the reaction mechanism.

Intermediate Identification and Trapping

Spectroscopic techniques are crucial for identifying and characterizing reactive intermediates. For cinnamic acid reactions, methods like FT-IR, Raman, and NMR spectroscopy are used to monitor the disappearance of reactants and the appearance of products. In some cases, these techniques can directly observe short-lived intermediates if their concentration is sufficiently high or their lifetime is long enough.

In the oxidation of cinnamic acid, the proposed mechanism involves an initial electron transfer to form a cationic intermediate. While direct observation of such a species is difficult, its existence is inferred from kinetic data and product analysis. In other reactions, such as photodimerization, spectroscopic methods have been used to monitor the reaction progress in real-time within a crystal, allowing for the quantification of reaction kinetics and the identification of product formation. Chemical trapping experiments, where a reagent is added to react specifically with a proposed intermediate to form a stable, characterizable product, are another powerful method for confirming mechanistic pathways.

Theoretical Structure Activity Relationship Sar Investigations of 4 Trifluoromethoxy Cinnamic Acid Derivatives

Computational Approaches to SAR Analysis

Computational methods have become indispensable in modern drug discovery and materials science for systematically analyzing SAR. researchgate.net These approaches allow for the evaluation of a compound's properties before synthesis, saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to systematically analyze the properties of chemical structures in relation to their biological activities. researchgate.net The core principle of QSAR is to develop a mathematical relationship between the chemical structure and biological activity of a series of compounds. This relationship is then used to predict the activity of new, unsynthesized compounds. researchgate.net

For derivatives of cinnamic acid, QSAR studies can correlate physicochemical properties (descriptors) with observed biological activities. rsdjournal.orgresearchgate.net These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By analyzing how variations in these descriptors across a series of cinnamic acid derivatives affect a specific biological endpoint, a predictive QSAR model can be built. nih.gov For instance, a 3D-QSAR model was successfully used to design a low-toxicity nematicide based on a 1,3,4-oxadiazole-cinnamic acid hybrid scaffold. nih.gov

Computational drug design can be broadly divided into two conceptual approaches: ligand-based and structure-based design.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules (ligands) that are known to interact with the target. By analyzing the common chemical features of a set of active molecules, a pharmacophore model can be developed. nih.gov This model represents the essential steric and electronic features required for biological activity. For 4-(trifluoromethoxy)cinnamic acid derivatives, if a series of compounds demonstrates a particular biological effect, their common structural motifs could be used to build a pharmacophore model to guide the design of new, potentially more active molecules. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein or enzyme is available, often determined through X-ray crystallography or NMR spectroscopy. nih.gov This method involves docking candidate molecules into the target's binding site to predict their binding affinity and orientation. youtube.com If the target for this compound was known, SBDD could be used to visualize how the trifluoromethoxy group and other parts of the molecule interact with specific amino acid residues in the binding pocket, allowing for rational modifications to improve these interactions.

Electronic and Steric Contributions of the Trifluoromethoxy Group to Molecular Interactions

The trifluoromethoxy (-OCF₃) group is a critical substituent in medicinal chemistry due to its unique electronic and steric properties, which distinguish it from other groups like methoxy (B1213986) (-OCH₃) or trifluoromethyl (-CF₃). mdpi.comresearchgate.net

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.com This property significantly influences the electronic distribution of the entire molecule. It can affect the acidity of the carboxylic acid group in this compound and modulate the reactivity of the aromatic ring. The electron-withdrawing nature of the -OCF₃ group can also enhance electrostatic interactions with biological targets. mdpi.com

Steric Effects: The trifluoromethoxy group is larger and more sterically demanding than a methoxy group. mdpi.com This increased bulk can be advantageous in drug design, as it can enhance binding affinity and selectivity by promoting better hydrophobic interactions within a target's binding pocket. mdpi.com Its steric profile is also a factor in its metabolic stability; the bulkiness can hinder enzymatic access, making the molecule more resistant to metabolic breakdown compared to its methoxy analogue. mdpi.com

Lipophilicity: The -OCF₃ group is highly lipophilic, more so than the -CF₃ group. mdpi.comnih.gov This property can improve a molecule's ability to cross cell membranes, which is a crucial factor for bioavailability. mdpi.comresearchgate.net

The following table compares the properties of the trifluoromethoxy group to other common substituents.

| Substituent | Electronic Effect | Hansch Lipophilicity Parameter (π) | Steric Parameter (van der Waals radius, Å) |

| -H | Neutral | 0.00 | 1.20 |

| -CH₃ | Weakly Electron-Donating | +0.56 | 2.00 |

| -OCH₃ | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | -0.02 | ~2.16 |

| -F | Strongly Electron-Withdrawing | +0.14 | 1.47 |

| -Cl | Strongly Electron-Withdrawing | +0.71 | 1.75 |

| -CF₃ | Strongly Electron-Withdrawing | +0.88 | ~2.44 |

| -OCF₃ | Strongly Electron-Withdrawing | +1.04 | ~2.73 |

Note: The values are approximate and can vary slightly depending on the measurement method and molecular context.

Conformational Dynamics and Their Implications for Molecular Recognition (Theoretical)

Molecular dynamics (MD) simulations can provide further insight into the conformational flexibility of the molecule over time. nih.govnih.gov By simulating the molecule's movements in a biological environment (e.g., in water), MD can reveal the range of accessible conformations and the energy barriers between them. nih.gov This information is vital for understanding how the molecule might adapt its shape to fit into a binding site, a concept known as "induced fit." The conformational rigidity or flexibility imparted by the trifluoromethoxy group can therefore be a key determinant of binding affinity and selectivity.

Hydrogen Bonding and Hydrophobic Interactions in Molecular Systems

Non-covalent interactions, particularly hydrogen bonds and hydrophobic interactions, are the primary forces driving molecular recognition between a ligand and its biological target.

Hydrogen Bonding: The carboxylic acid moiety of this compound is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). researchgate.net These interactions are highly directional and play a critical role in determining the specificity of binding. In contrast, the oxygen atom of the trifluoromethoxy group is a very poor hydrogen bond acceptor due to the strong electron-withdrawing effect of the fluorine atoms, which reduces its electron density. mdpi.com

Hydrophobic Interactions: These interactions are crucial for the binding of nonpolar molecules or nonpolar regions of molecules in an aqueous environment. libretexts.org The phenyl ring and, most significantly, the highly lipophilic trifluoromethoxy group of this compound are major contributors to hydrophobic interactions. mdpi.comnih.gov The trifluoromethoxy group can fit into hydrophobic pockets within a protein, displacing water molecules and leading to a favorable increase in entropy, which strengthens the binding affinity. nih.gov The hydrophobic nature of the -OCF₃ group is one of its most significant assets in drug design. mdpi.com

The table below summarizes the key molecular interactions for this compound.

| Type of Interaction | Molecular Feature Responsible | Role in Molecular Recognition |

| Hydrogen Bond Donor | Carboxylic Acid (-OH) | Specificity, Anchoring |

| Hydrogen Bond Acceptor | Carboxylic Acid (C=O) | Specificity, Anchoring |

| Hydrophobic Interaction | Phenyl Ring, Trifluoromethoxy Group (-OCF₃) | Binding Affinity, Membrane Permeability |

| π-π Stacking | Phenyl Ring | Binding Affinity, Orientation |

| Electrostatic Interaction | Trifluoromethoxy Group (electron-withdrawing) | Binding Affinity, Orientation |

Pharmacophore Modeling and Virtual Screening (Conceptual applications)

Pharmacophore modeling and virtual screening are powerful computational techniques used to discover new drug candidates from large chemical libraries. nih.govmdpi.com

Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to bind to a specific biological target. nih.gov For this compound, a pharmacophore model could be generated based on its structure and known interactions. Such a model would likely include features for a hydrophobic group (representing the trifluoromethoxy-substituted phenyl ring), a hydrogen bond donor, and a hydrogen bond acceptor (from the carboxylic acid). This 3D arrangement of features serves as a template or query for searching compound databases. researchgate.net

Virtual Screening: Virtual screening (VS) is the process of using a computer-based method to search large libraries of chemical compounds to identify structures that are most likely to bind to a drug target. nih.gov A pharmacophore model of this compound could be used as a 3D query to rapidly screen millions of compounds. nih.govmdpi.com The compounds that match the pharmacophore features are identified as "hits." These hits, while structurally diverse, are predicted to have the necessary functional groups in the correct spatial arrangement to interact with the same target as the original molecule. This approach, known as scaffold hopping, can lead to the discovery of entirely new chemical classes of active compounds. nih.gov The identified hits would then be subjected to further computational analysis, such as molecular docking, before being prioritized for synthesis and biological testing. frontiersin.org

A conceptual workflow for discovering novel derivatives using these techniques is outlined below.

| Step | Technique | Description | Desired Outcome |

| 1 | Pharmacophore Model Generation | Define the key chemical features of this compound (e.g., hydrophobic, H-bond donor/acceptor) based on its structure or a known ligand-target complex. | A 3D query representing the essential features for activity. |

| 2 | Virtual Screening | Use the pharmacophore model to search a large database of chemical compounds (e.g., ZINC database). | A list of "hit" compounds that match the pharmacophore query. |

| 3 | Molecular Docking | Dock the hit compounds into the 3D structure of the biological target to predict binding affinity and pose. | A ranked list of compounds based on their predicted binding energy. |

| 4 | ADMET Prediction | Computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds. nih.gov | A filtered list of promising candidates with favorable drug-like properties. |

| 5 | Synthesis and Biological Testing | Synthesize the most promising candidates and evaluate their biological activity in vitro. | Experimental validation of the computational predictions and identification of new lead compounds. |

Computational Chemistry and Molecular Modeling of 4 Trifluoromethoxy Cinnamic Acid

Quantum Mechanical Calculations for Electronic Structure Elucidation

Quantum mechanical (QM) calculations are fundamental to understanding the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) has become a popular quantum chemical method for studying medium to large-sized molecules due to its favorable balance of computational cost and accuracy. niscpr.res.in It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. youtube.comyoutube.com

For a molecule like 4-(Trifluoromethoxy)cinnamic acid, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), can elucidate its structural and electronic details. niscpr.res.inniscpr.res.in The geometry optimization process involves iterative adjustment of atomic coordinates until the forces on the atoms are negligible and the total energy is minimized. youtube.com This process confirms that the calculated structure represents a stable equilibrium state.

Key electronic properties derived from DFT calculations include the total energy, dipole moment, and the distribution of electronic charge. For the related compound trans-4-(Trifluoromethyl)cinnamic acid, DFT calculations have been performed, and similar methodologies would be applied to its trifluoromethoxy analog. niscpr.res.in The presence of the electron-withdrawing trifluoromethoxy group (-OCF₃) is expected to significantly influence the electronic distribution across the molecule, affecting its reactivity and intermolecular interactions.

Table 1: Calculated Geometric and Electronic Properties of a Cinnamic Acid Derivative via DFT (Note: Data presented is for the analogous compound trans-4-(Trifluoromethyl)cinnamic acid as a reference for the expected values for this compound.)

| Property | Calculated Value | Unit |

| Total Energy | -103.81 | kcal/mol |

| Zero-Point Vibrational Energy | 95.39 | kcal/mol |

Source: Adapted from research on trans-4-(Trifluoromethyl)cinnamic acid. niscpr.res.in

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC), offer a systematic pathway to achieving high accuracy.

While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking other methods and for obtaining highly accurate predictions of energies and properties. For this compound, these calculations could provide precise values for its ionization potential, electron affinity, and thermochemical data. Applying these methods could, for instance, model the quartet of specific amino acids that are crucial for the function of certain viral proteins, showcasing their power in complex biological systems. nih.gov The choice of method and basis set would be critical, with larger basis sets and higher levels of electron correlation providing more accurate results at a greater computational expense.

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. lasalle.edu A key application of MO theory in understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsisinternational.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For trans-4-(Trifluoromethyl)cinnamic acid, the HOMO-LUMO gap has been calculated using DFT. niscpr.res.inniscpr.res.in Similar analysis for this compound would reveal how the oxygen atom in the substituent affects the energies of these frontier orbitals. The distribution of HOMO and LUMO across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 2: Frontier Molecular Orbital Properties of a Cinnamic Acid Derivative (Note: Data presented is for the analogous compound trans-4-(Trifluoromethyl)cinnamic acid as a reference for the expected values for this compound.)

| Parameter | Energy (eV) |

| HOMO | -7.26 |

| LUMO | -1.82 |

| Energy Gap (ΔE) | 5.44 |

Source: Adapted from research on trans-4-(Trifluoromethyl)cinnamic acid. niscpr.res.inniscpr.res.in

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the motion of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular flexibility and interactions. youtube.comyoutube.com

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The molecule can exist in different spatial arrangements, or conformers, with varying energies. For instance, cinnamic acid itself can exist as s-cis and s-trans conformers based on the rotation around the C-C single bond adjacent to the carboxylic acid group. scielo.org.mx

MD simulations can be used to sample these different conformations and determine their relative populations. By simulating the molecule in different environments, such as in the gas phase, in an aqueous solution, or in a nonpolar solvent, one can understand how the solvent affects conformational preferences. scielo.org.mx This analysis is crucial for understanding how the molecule might behave in different biological or chemical systems. The results would reveal the most stable conformers and the energy barriers between them, providing a dynamic picture of the molecule's structure.

MD simulations are also exceptionally well-suited for studying the non-covalent interactions that govern molecular behavior. nih.gov For this compound, these include:

Intramolecular Interactions: These are interactions within a single molecule, such as hydrogen bonds (if applicable in a specific conformer) and steric hindrance between different parts of the molecule. Methods like Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT calculations, can quantify hyperconjugative interactions and charge delocalization that contribute to the stability of certain conformers. niscpr.res.inniscpr.res.in

Intermolecular Interactions: These are interactions between two or more molecules. For cinnamic acid derivatives, π-π stacking interactions between the aromatic rings are significant and can lead to the formation of dimers or larger aggregates. nih.gov In the solid state, these interactions, along with hydrogen bonding between the carboxylic acid groups, dictate the crystal packing. MD simulations can model these aggregation processes and quantify the strength of these interactions, which is vital for understanding solubility, crystal formation, and interactions with biological targets.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules. For derivatives of cinnamic acid, these calculations can achieve high accuracy, often showing good agreement with experimental spectra. niscpr.res.inniscpr.res.in

Quantum chemical calculations are employed to optimize the molecular geometry and then compute various spectroscopic properties. For a closely related compound, trans-4-(Trifluoromethyl)cinnamic acid (4-TFCA), DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to predict its vibrational frequencies. niscpr.res.inniscpr.res.in The same theoretical approach is applicable to this compound to predict its infrared (IR) and Raman spectra. The calculations involve determining the normal modes of vibration, which correspond to specific stretching, bending, and torsional motions of the atoms. niscpr.res.in

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These predictions are crucial for interpreting experimental NMR spectra and confirming the chemical structure. The calculations provide theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei, which are invaluable for structural elucidation.

The table below presents a selection of computationally predicted and experimentally observed vibrational frequencies for the analogous compound trans-4-(Trifluoromethyl)cinnamic acid, illustrating the typical data obtained from such studies. A similar analysis would be performed for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| C-H Stretching | 3079, 3078, 3061, 3055, 3032, 3025 | 3066, 3054, 3011, 2957, 2901, 2899 | 3072, 3058, 3017, 2998, 2906, 2893 |

| C=O Stretching | 1743 | 1712 | 1721 |

| C-C Stretching | 1624-726 (Range) | - | - |

| CF₃ Stretching | 1260 | 1253 | 1245 |

Computational Studies on Reaction Pathways and Mechanistic Insights

Computational chemistry provides profound insights into how chemical reactions involving this compound proceed. By modeling the reaction at a quantum-mechanical level, researchers can investigate detailed reaction mechanisms, identify intermediates, and understand the factors controlling reaction outcomes. researchgate.netnih.gov Studies on related cinnamic acid derivatives, for instance, have explored electrochemical decarboxylative trifluoromethylation, providing a framework for understanding how the cinnamic acid scaffold participates in complex transformations. researchgate.netnih.gov Another example is the computationally modeled dimerization of crystalline cinnamic acid, which proceeds via a topochemical pathway. esrf.fr

A key aspect of computational reaction studies is the calculation of the potential energy surface. This involves mapping the energy of the system as reactants are converted into products. By identifying the lowest energy path along this surface, the reaction mechanism can be elucidated.

The energy profile includes the calculation of the relative energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the highest-energy transition state is the activation energy or reaction barrier. This barrier determines the rate of the reaction. For example, in the electrochemical trifluoromethylation of cinnamic acid derivatives, DFT analyses were used to investigate the addition of trifluoromethyl radicals to the double bond and gain insight into the dependence of product yields on the electronic nature of the aryl substituents. researchgate.netnih.gov Such an analysis for this compound would reveal how the electron-withdrawing trifluoromethoxy group influences the reaction barriers and, consequently, the reaction efficiency and selectivity.

The transition state is the highest point on the minimum-energy reaction pathway—a fleeting, high-energy configuration that is critical to the reaction. Characterizing the geometry and electronic structure of the transition state is fundamental to understanding the reaction mechanism.

Computationally, a transition state is located on the potential energy surface as a first-order saddle point. Its structure can be optimized using specialized algorithms. Following optimization, a frequency calculation is performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net In studies of the trifluoromethylation of methoxycinnamic acids, the optimized structures of key benzylic cation intermediates were calculated, which is a critical step toward fully characterizing the surrounding transition states. researchgate.net Identifying these transition states for reactions involving this compound would allow for a precise understanding of bond-breaking and bond-forming processes.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics combines information science and chemistry to analyze large datasets of chemical compounds, transforming data into knowledge. liverpool.ac.uknih.gov A primary application is the development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. These mathematical models correlate the chemical structure of compounds with their physical properties, biological activities, or other attributes. nih.govpsu.edu

For this compound, cheminformatics approaches can be used to predict its properties based on models built from large libraries of related cinnamic acids and other fluorinated compounds. The process involves several steps:

Data Collection: A dataset of molecules with known experimental values for a specific property (e.g., solubility, metabolic stability, biological activity) is compiled.

Descriptor Calculation: For each molecule in the dataset, including this compound, a set of numerical values known as molecular descriptors is calculated. These descriptors encode structural, physicochemical, and electronic features of the molecule.

Model Building: Statistical or machine learning methods are used to build a mathematical model that finds the best correlation between the calculated descriptors and the experimental property.

Prediction: The validated model can then be used to predict the property of new or untested compounds like this compound simply by calculating its molecular descriptors and inputting them into the model.

This data-mining approach allows for the rapid screening of virtual compounds and helps prioritize synthetic efforts by identifying molecules with desirable properties. psu.edu For instance, the influence of the trifluoromethoxy group on lipophilicity and metabolic stability can be quantified and compared to other substituents through such models.

Advanced Spectroscopic and Crystallographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(Trifluoromethoxy)cinnamic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, is required for an unambiguous structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for establishing the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number, environment, and coupling of protons. The expected signals for this compound would confirm the presence of the trans-alkene protons and the disubstituted aromatic ring protons. The acidic proton of the carboxylic acid group is also a key diagnostic signal.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the carboxylic acid, the olefinic carbons, the aromatic carbons, and the carbon of the trifluoromethoxy group, which exhibits coupling to the fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Data is predicted based on established spectroscopic principles and data from analogous compounds. Actual experimental values may vary.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Multiplicity & Coupling (J in Hz) |

|---|---|---|---|---|

| 1 | -COOH | ~12.0-13.0 | ~168-172 | s (broad) |

| 2 (α) | =CH- | ~6.4-6.6 | ~118-122 | d, J ≈ 16.0 |

| 3 (β) | =CH- | ~7.6-7.8 | ~142-146 | d, J ≈ 16.0 |